Pterulone

Mitochondrial respiration Complex I inhibition NADH:ubiquinone oxidoreductase

Research on mitochondrial complex I is often hindered by non-selective inhibitors like rotenone, which cause mammalian cytotoxicity. Pterulone provides a clean alternative: a single (Z)-isomer with selective complex I inhibition (IC₅₀ 36 µM) and no cytotoxicity at 100 µg/mL. • Single (Z)-isomer confirmed by NMR, eliminating stereochemical ambiguity. • >100-fold selectivity window: antifungal activity at 1 µg/disc vs. no cytotoxicity at 100 µg/mL. • No cross-inhibition of complexes II, III, or IV. • Custom synthesis with >98% purity; bulk quantities available.

Molecular Formula C13H11ClO2
Molecular Weight 234.68 g/mol
Cat. No. B1249179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePterulone
Synonymspterulone
Molecular FormulaC13H11ClO2
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)OCC(=CCl)C=C2
InChIInChI=1S/C13H11ClO2/c1-9(15)11-4-5-13-12(6-11)3-2-10(7-14)8-16-13/h2-7H,8H2,1H3/b10-7-
InChIKeyQEWSARCWWQPUSM-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pterulone: A Selective Complex I Inhibitor from Basidiomycete


Pterulone is a halogenated 1-benzoxepin natural product initially isolated from submerged cultures of the basidiomycete Pterula sp. 82168 [1]. It belongs to a small family of chlorinated benzoxepine antibiotics that includes pterulinic acid and pterulone B, all characterized by a (Z)-3-(chloromethylidene)-2,3-dihydro-1-benzoxepin core scaffold [2]. Pterulone acts as a selective inhibitor of mitochondrial NADH:ubiquinone oxidoreductase (respiratory complex I) and exhibits antifungal activity against both yeasts and filamentous fungi with notably weak or absent cytotoxicity toward mammalian cell lines [1].

Mitochondrial complex I inhibition research
Antifungal selectivity screening with reported low mammalian cell-model response
Stereochemically defined (Z)-isomer for SAR and analytical standardization

Why Pterulone Cannot Be Replaced by Other Inhibitors


Although multiple natural and synthetic compounds target mitochondrial complex I, their selectivity, cytotoxicity, and stereochemical integrity differ profoundly, rendering them non-interchangeable for research or application purposes. The co-metabolite pterulinic acid, while sharing the benzoxepine core, is an inseparable 1:5 Z/E isomeric mixture with measurable mammalian cytotoxicity [1]. Rotenone, a widely used complex I inhibitor, achieves picomolar potency (IC₅₀ 0.5 nM) but lacks fungal-versus-mammalian selectivity, limiting its utility in antifungal discovery [2]. Strobilurins and oudemansins co-produced by the same Pterula strain target complex III rather than complex I, demonstrating that even metabolites from an identical biosynthetic source operate at completely different respiratory chain sites [1]. These distinctions mean that substituting pterulone with an in-class analog or alternative complex I inhibitor would alter the target profile, selectivity window, and stereochemical composition—undermining experimental reproducibility and biological interpretation.

Pterulinic acid
Co-metabolite exists as an inseparable Z/E isomeric mixture and shows measurable mammalian cytotoxicity, potentially confounding antifungal selectivity interpretation.
Rotenone
Broad complex I inhibitor with picomolar potency but lacks fungal–mammalian discrimination; cytotoxic at nanomolar levels, limiting utility in antifungal research.
Strobilurins / Oudemansins
Co-produced by the same Pterula strain but target respiratory complex III, not complex I, altering the mechanism of action and biological readouts.

Quantitative Differentiation from Closest Analogs


Complex I Inhibition Potency

Pterulone inhibits bovine heart mitochondrial complex I (NADH:ubiquinone oxidoreductase) with an IC₅₀ of 36 μM (8.4 μg/mL), which is 12.5-fold more potent than pterulinic acid (IC₅₀ = 450 μM; 130.5 μg/mL) measured under identical conditions using NADH as substrate [1]. Neither compound affects respiration when succinate (complex II substrate) is used, confirming selective complex I targeting [1].

Complex I inhibition
Head-to-head
IC₅₀ 36 μM (pterulone) vs 450 μM (pterulinic acid); 12.5-fold difference
Supports wider concentration window in complex I studies
Isolated bovine heart mitochondria, NADH substrate
Mitochondrial respiration Complex I inhibition NADH:ubiquinone oxidoreductase

Mammalian Cytotoxicity Selectivity

Pterulone exhibits no detectable cytotoxicity against four mammalian cell lines (L1210, HL60, BHK, HeLa S3) at concentrations up to 100 μg/mL. In contrast, pterulinic acid shows moderate cytotoxicity with IC₅₀ values of 20 μg/mL (HL60), 25 μg/mL (HeLa S3), 50 μg/mL (L1210), and 100 μg/mL (BHK) in the same assay panel [1]. This represents a fundamental selectivity difference between the two co-metabolites.

Mammalian cytotoxicity
Head-to-head
Pterulone IC₅₀ > 100 μg/mL (4 lines); pterulinic acid IC₅₀ 20–100 μg/mL
Supports mammalian cell selectivity profiling
>5-fold less cytotoxicity in HL60 and HeLa S3 lines
Selective toxicity Mammalian cell cytotoxicity Antifungal selectivity index

Antifungal Activity in Agar Diffusion

In the agar plate diffusion assay against a panel of 17 fungal organisms, pterulone produces strong inhibition zones at 1 μg/disc, whereas pterulinic acid requires 10 μg/disc to achieve comparable activity [1]. For example, against Mucor miehei, pterulone produces a 22 mm inhibition zone at 100 μg/disc, while pterulinic acid produces 14 mm under the same conditions. Against Penicillium notatum, the respective zones are 13 mm (pterulone) and 9 mm (pterulinic acid) at 10 μg/disc [1].

Antifungal agar diffusion
Head-to-head
Pterulone active at 1 μg/disc; ~10-fold lower threshold vs. pterulinic acid
Supports antifungal screening sensitivity
22 mm vs 14 mm zone at 100 μg/disc against Mucor miehei
Antifungal susceptibility Agar diffusion assay Filamentous fungi

Target Site Specificity: Complex I vs. Complex III

Pterulone inhibits the respiratory chain exclusively at complex I (NADH:ubiquinone oxidoreductase) with no effect on complex II, III, or IV, as demonstrated by complete loss of inhibition when succinate replaces NADH as substrate [1]. This is mechanistically distinct from strobilurins and oudemansins—complex III inhibitors also produced by Pterula sp. 82168—which block electron transfer at the cytochrome bc₁ complex [1]. The concentration of pterulone required to inhibit Penicillium notatum respiration by 60% is 43 μM (10 μg/mL), while 99% inhibition is achieved at ~108 μM (25 μg/mL) [1].

Target site specificity
Class-level
Exclusive complex I inhibition; no effect on complexes II, III, IV
Confirms respiratory complex I target engagement
Strobilurins target complex III; succinate-driven respiration unaffected
Respiratory chain Complex I specificity Strobilurin Oudemansin

Stereochemical Homogeneity vs. Isomeric Mixture

Pterulone exists as a single stereochemically defined (Z)-3-(chloromethylidene) isomer, as confirmed by NMR spectroscopy and mass spectrometry during structure elucidation [1]. In contrast, the closest structural analog pterulinic acid was obtained only as an inseparable 1:5 mixture of (Z)- and (E)-isomers [1]. The Z→E isomerization of related benzoxepine antifungals has been shown to reduce antifungal efficacy by approximately 80% , indicating that the (Z)-configuration at the exocyclic double bond is critical for biological activity.

Stereochemical homogeneity
Reported
Single (Z)-isomer confirmed by NMR; pterulinic acid is 1:5 Z/E mixture
Enables stereochemical control in SAR studies
Z→E isomerization reduces antifungal activity ~80% for related benzoxepines
Stereochemistry Benzoxepine Z-configuration Structure-activity relationship

Phytotoxicity Profile

Pterulone shows no phytotoxic activity at any concentration tested, whereas pterulinic acid inhibits the germination of Lepidium sativum (garden cress) and Setaria italica (foxtail millet) at concentrations of 10–50 μg/mL [1]. This differential phytotoxicity profile is particularly important for agricultural fungicide development, where crop safety is a critical selection parameter.

Phytotoxicity profile
Head-to-head
Pterulone: no phytotoxicity; pterulinic acid inhibits germination at 10–50 μg/mL
Supports phytotoxicity endpoint differentiation
Seed germination assay (Lepidium sativum, Setaria italica)
Phytotoxicity Plant safety Agricultural fungicide Lepidium sativum

Best-Fit Application Scenarios


Selective Complex I Inhibition Studies

Pterulone serves as a selective complex I inhibitor (IC₅₀ 36 μM) that does not cross-inhibit complexes II, III, or IV, enabling clean dissection of complex I function in mitochondrial respiration studies [1]. Its lack of mammalian cytotoxicity up to 100 μg/mL allows extended incubation with mammalian cell lines without confounding cell death, unlike rotenone which shows potent mammalian toxicity at nanomolar levels [1][2]. Researchers studying the role of complex I in cellular energy metabolism, mitophagy, or mitochondrial disease models should select pterulone over rotenone when maintaining cell viability is required.

Antifungal Lead with Fungal-Mammalian Selectivity

Pterulone combines antifungal activity against a broad spectrum of yeasts and filamentous fungi (active at 1 μg/disc in agar diffusion assays) with no mammalian cytotoxicity at 100 μg/mL—a selectivity window exceeding 100-fold [1]. Its co-metabolite pterulinic acid lacks this selectivity, exhibiting measurable cytotoxicity against HL60 (IC₅₀ 20 μg/mL) and HeLa S3 (IC₅₀ 25 μg/mL) [1]. For antifungal drug discovery programs prioritizing fungal-selective respiratory inhibitors, pterulone provides a superior starting scaffold.

Agricultural Fungicide with Crop Safety

Pterulone's complete absence of phytotoxic activity—in contrast to pterulinic acid, which inhibits seed germination at 10–50 μg/mL—makes it uniquely suited for agricultural fungicide development [1]. The compound inhibits respiration of Penicillium notatum by 60% at 43 μM and 99% at ~108 μM, demonstrating concentration-dependent efficacy against a model phytopathogen [1]. Procurement of pterulone rather than pterulinic acid for agricultural screens avoids confounding phytotoxic effects that could mask or misrepresent true antifungal activity.

Stereochemically Defined Benzoxepine Standard

Pterulone represents a single, fully characterized (Z)-isomer of the chlorinated benzoxepine class, confirmed by detailed NMR spectroscopy [1]. Its stereochemical homogeneity contrasts with pterulinic acid, which is an inseparable 1:5 Z/E isomeric mixture [1]. For analytical chemistry laboratories requiring a well-defined benzoxepine standard for HPLC method validation, or for medicinal chemistry teams building structure-activity relationships around the chloromethylidene benzoxepine pharmacophore, pterulone's single-isomer nature eliminates the interpretive ambiguity inherent in isomeric mixtures.

Application
Selection Property
Validation Focus
Complex I mitochondrial respiration studies
Target engagement specificity
Substrate-dependent respiration endpoint (NADH vs. succinate)
Antifungal selectivity screening
Fungal vs. mammalian cytotoxicity profile
Antifungal susceptibility and mammalian cell viability endpoints
Phytotoxicity differentiation research
Plant seed germination profile
Phytotoxicity–antifungal activity correlation
Benzoxepine analytical standard
Stereochemical homogeneity (Z-isomer)
Isomer purity validation (NMR, chiral HPLC)
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